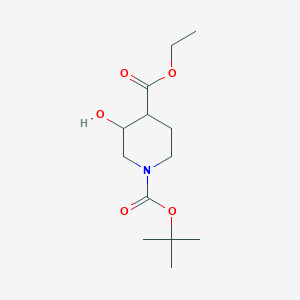

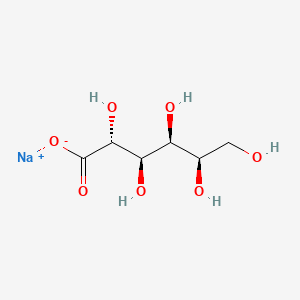

1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate

Descripción general

Descripción

The compound 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate, while not directly synthesized or analyzed in the provided papers, is structurally related to a variety of piperidine derivatives that have been synthesized and studied. These derivatives are important intermediates in the synthesis of biologically active compounds, including anticancer drugs and protein kinase inhibitors .

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions starting from commercially available materials. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate was synthesized through a four-step process including nucleophilic substitution, oxidation, halogenation, and elimination reactions, achieving a high total yield of 71.4% . Similarly, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate was synthesized from 4-methylpyridinium through steps like SN2 substitution, reduction, oxidation, and acylation, with an overall yield of 80.2% . These methods highlight the importance of selecting appropriate reagents and reaction conditions to achieve high yields and selectivity.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For example, the structure of tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate was elucidated using NMR and formed a porous three-dimensional network in the crystal structure . X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate revealed an axial orientation of the isobutyl side chain and strong O-H...O=C hydrogen bonds in the crystal structure .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including cyclization, oxidation, and substitution, to yield a wide range of functionalized compounds. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives were synthesized and selectively reduced to cis isomers, and then transformed into trans isomers via the Mitsunobu reaction . The synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate involved steps like methylation and boronation .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the presence of bulky tert-butyl groups can hinder close molecular interactions, affecting properties like solubility and melting point . The conformation of the piperidine ring, such as chair or non-chair forms, can be influenced by intramolecular hydrogen bonds and steric effects, which are evident in their NMR and IR spectra .

Aplicaciones Científicas De Investigación

-

Synthesis of Biologically Active Natural Products

- Field : Organic Chemistry

- Application : The compound tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized starting from commercially available 4-bromo-1H-indole and using simple reagents . This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

- Method : The synthesis involves several steps, including formylation, reduction, protection of the alcoholic hydroxy group, introduction of a formyl group, and introduction of the TBS-protected enyne side chain .

- Results : The synthesized compounds were characterized by spectral data .

-

Biological Evaluation of N-Boc Piperazine Derivatives

- Field : Medicinal Chemistry

- Application : Two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and were characterized . These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .

- Method : The compounds were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . The structures of both 1 and 2 were further confirmed by single crystal X-ray diffraction analysis .

- Results : Both compounds were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

-

Design and Synthesis of Pyrazolyl Pyridine Derivatives

- Field : Medicinal Chemistry

- Application : A new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . These compounds were screened for their anti-inflammatory effect through their ability to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .

- Method : The cytotoxic effect of the final compounds was measured by applying MTT assay in LPS-Induced RAW264.7 macrophage cells . The final target compounds were screened for their anti-inflammatory effect .

- Results : Compounds 8d, 9d, and 9k showed the highest inhibitory effect on NO production . Compounds 8d and 9k exhibited high PGE 2 inhibition with IC 50 values of 3.47, 2.54 μM, respectively . Compounds 8d and 9k exhibited high cytokines inhibition ≥60% .

-

Synthesis of Substituted tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate

- Field : Organic Chemistry

- Application : tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives substituted at the 3-position and in the allylic fragment were synthesized . These compounds can be used as intermediates in the synthesis of other organic compounds .

- Method : The compounds were synthesized by reacting with L-selectride in anhydrous tetrahydrofuran .

- Results : The reaction gave tert-butyl (3 R,4 S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .

-

Design, Synthesis, and Evaluation of Pyrazolyl Pyridine Derivatives

- Field : Medicinal Chemistry

- Application : A new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . These compounds were screened for their anti-inflammatory effect through their ability to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .

- Method : The cytotoxic effect of the final compounds was measured by applying MTT assay in LPS-Induced RAW264.7 macrophage cells . The final target compounds were screened for their anti-inflammatory effect .

- Results : Compounds 8d, 9d, and 9k showed the highest inhibitory effect on NO production . Compounds 8d and 9k exhibited high PGE 2 inhibition with IC 50 values of 3.47, 2.54 μM, respectively . Compounds 8d and 9k exhibited high cytokines inhibition ≥60% .

-

Synthesis of Substituted tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate

- Field : Organic Chemistry

- Application : tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives substituted at the 3-position and in the allylic fragment were synthesized . These compounds can be used as intermediates in the synthesis of other organic compounds .

- Method : The compounds were synthesized by reacting with L-selectride in anhydrous tetrahydrofuran .

- Results : The reaction gave tert-butyl (3 R,4 S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .

Propiedades

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 3-hydroxypiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-5-18-11(16)9-6-7-14(8-10(9)15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHBRSJRXLGZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide](/img/structure/B1343311.png)

![tert-Butyl N-[(phenylsulfonyl)(2-thienyl)methyl]-carbamate](/img/structure/B1343312.png)